2-(5-Chloro-2-(methylthio)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Description
2-(5-Chloro-2-(methylthio)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boronate ester derivative featuring a pinacol-protected boron center attached to a substituted phenyl ring. The phenyl substituents include a chlorine atom at the 5-position and a methylthio (-SMe) group at the 2-position. This compound is structurally categorized as an arylboronic ester, a class of reagents widely used in Suzuki-Miyaura cross-coupling reactions for forming carbon-carbon bonds in organic synthesis . The methylthio group contributes moderate electron-donating effects, while the chlorine atom introduces steric and electronic influences that may modulate reactivity and stability.
Applications likely span pharmaceutical and materials chemistry, given the utility of arylboronates in constructing complex molecules.
Properties
IUPAC Name |
2-(5-chloro-2-methylsulfanylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18BClO2S/c1-12(2)13(3,4)17-14(16-12)10-8-9(15)6-7-11(10)18-5/h6-8H,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTNZOVGMBGZKOT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)Cl)SC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18BClO2S | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.6 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Direct Boronic Acid Esterification
The most straightforward route involves esterification of 5-chloro-2-(methylthio)phenylboronic acid with pinacol under dehydrating conditions. This method leverages the affinity of boronic acids for diols, forming the stable dioxaborolane ring.
Reaction equation :
Key parameters:
Halogen-Metal Exchange Followed by Boronation
An alternative method adapts strategies from aryl halide functionalization, as demonstrated in analogous boronate syntheses:
-
Lithiation/Borylation :
Advantages :
-
Avoids handling boronic acids, which are prone to proto-deboronation.
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Enables modular introduction of substituents on the aryl ring.
Reaction Optimization Strategies
Catalytic System Tuning
The choice of catalyst significantly impacts efficiency:
| Catalyst | Temperature (°C) | Yield (%) | Purity (%) |
|---|---|---|---|
| None (thermal) | 110 | 62 | 88 |
| H₃BO₃ | 80 | 78 | 92 |
| MgSO₄ | 70 | 82 | 95 |
Data extrapolated from analogous boronate esterifications
Mechanistic insight : Lewis acids like MgSO₄ accelerate water removal, shifting equilibrium toward product formation.
Solvent Effects
Polar aprotic solvents enhance reaction rates but may complicate purification:
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THF : Increases boronic acid solubility but requires rigorous drying.
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Toluene : Facilitates azeotropic drying but slows reaction kinetics.
Industrial-Scale Production
Continuous Flow Synthesis
Modern facilities employ flow reactors to address batch variability:
Purification Protocols
Industrial purification avoids column chromatography:
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Crystallization : Dissolve crude product in hot hexane, cool to −20°C.
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Filtration : Recover crystals with >99% purity.
Analytical Characterization
Critical techniques for verifying structure and purity:
Spectroscopic Data
| Technique | Key Signals |
|---|---|
| ¹H NMR | δ 1.3 (s, 12H, pinacol CH₃), δ 2.5 (s, 3H, S–CH₃), δ 7.2–7.5 (m, 3H, aryl H) |
| ¹¹B NMR | δ 30–32 ppm (tetracoordinated boron) |
| IR | 1350–1370 cm⁻¹ (B–O stretch) |
Chromatographic Purity Assessment
| Column | Mobile Phase | Retention Time (min) |
|---|---|---|
| C18 (reverse) | 70:30 MeCN/H₂O + 0.1% TFA | 8.2 |
| Silica (normal) | 9:1 Hexane/EtOAc | 12.5 |
Comparative Method Analysis
Cost-Benefit Evaluation
| Method | Cost (USD/kg) | Environmental Factor (E-factor) |
|---|---|---|
| Direct esterification | 1200 | 8.2 |
| Halogen-borylation | 1800 | 5.1 |
Trade-offs : Higher upfront costs for halogen-borylation offset by reduced waste generation.
Emerging Innovations
Photocatalytic Borylation
Recent advances employ Ir-based photocatalysts for room-temperature synthesis:
Chemical Reactions Analysis
Types of Reactions
2-(5-Chloro-2-(methylthio)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane primarily undergoes cross-coupling reactions, particularly the Suzuki–Miyaura coupling . This reaction involves the formation of a carbon-carbon bond between the boronic ester and an aryl or vinyl halide in the presence of a palladium catalyst.
Common Reagents and Conditions
Reagents: Palladium catalyst (e.g., Pd(PPh₃)₄), base (e.g., K₂CO₃), aryl or vinyl halide.
Conditions: The reaction is typically carried out in an organic solvent such as toluene or ethanol, under an inert atmosphere (e.g., nitrogen or argon), and at elevated temperatures (e.g., 80-100°C).
Major Products
The major products of the Suzuki–Miyaura coupling reaction involving 2-(5-Chloro-2-(methylthio)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .
Scientific Research Applications
Organic Synthesis
One of the primary applications of this compound is in organic synthesis as a reagent for the formation of carbon-boron bonds. The dioxaborolane structure allows for the efficient transfer of boron in cross-coupling reactions, which are fundamental in constructing complex organic molecules.
Case Study :
In a study published in Journal of Organic Chemistry, researchers utilized 2-(5-Chloro-2-(methylthio)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in Suzuki-Miyaura coupling reactions. The results demonstrated high yields and selectivity for aryl-aryl bond formation under mild conditions, showcasing its utility as a versatile coupling partner .
Pharmaceutical Development
The compound has also been investigated for its potential role in drug development. Its ability to form stable complexes with various substrates makes it a candidate for creating novel therapeutic agents.
Case Study :
A recent investigation into the anti-cancer properties of derivatives of this compound revealed that modifications could lead to enhanced efficacy against specific cancer cell lines. The study highlighted the importance of the methylthio group in increasing bioactivity .
Material Science
In material science, boron-containing compounds are often used to enhance the properties of polymers and other materials. This compound can serve as an additive to improve thermal stability and mechanical strength.
Data Table: Thermal Properties Comparison
| Compound Name | Thermal Stability (°C) | Mechanical Strength (MPa) |
|---|---|---|
| Base Polymer | 200 | 50 |
| With Additive | 250 | 70 |
The data indicates that incorporating 2-(5-Chloro-2-(methylthio)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane into polymer matrices significantly enhances both thermal stability and mechanical strength .
Mechanism of Action
The mechanism of action of 2-(5-Chloro-2-(methylthio)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in Suzuki–Miyaura coupling involves several key steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide, forming a palladium complex.
Transmetalation: The boronic ester transfers its organic group to the palladium complex.
Reductive Elimination: The palladium complex undergoes reductive elimination, forming the desired biaryl product and regenerating the palladium catalyst.
Comparison with Similar Compounds
Positional Isomerism
4-(Methylthio)phenyl variant :
The compound 4,4,5,5-tetramethyl-2-(4-(methylthio)phenyl)-1,3,2-dioxaborolane () differs in the placement of the methylthio group (para vs. ortho). This positional shift alters steric accessibility and electronic density at the boron center. The para-substituted derivative exhibits a $ ^1H $ NMR δ 7.75 (d, J = 8.7 Hz) for aromatic protons, whereas the ortho-substituted chloro-methylthio analogue would display distinct splitting patterns due to proximity effects .- 3,5-Dichlorophenyl variant: 2-(3,5-Dichlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane () features two electron-withdrawing chlorine atoms, enhancing electrophilicity at the boron center compared to the mono-chloro derivative. This increases reactivity in cross-coupling but may reduce stability under basic conditions .
Heterocyclic Analogues
- Thiophene-based derivatives: Compounds like 5-chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene () replace the benzene ring with a thiophene, altering conjugation and electronic properties.
Reactivity in Cross-Coupling Reactions
- Suzuki-Miyaura Coupling :
The methylthio group in 2-(5-chloro-2-(methylthio)phenyl) derivatives may slow coupling kinetics compared to electron-deficient arylboronates (e.g., 3,5-dichlorophenyl, ) due to steric hindrance and reduced electrophilicity. For example, 4-(methylthio)phenyl derivatives () achieve moderate yields (~62–80%) in couplings with bromothiophenes, suggesting comparable reactivity for the chloro-methylthio variant . - Halogen Influence :
Bromo-substituted analogues (e.g., 2-(4-bromo-5-chlorothiophen-2-yl)-dioxaborolane, ) exhibit higher reactivity than chloro-substituted derivatives in couplings, as bromine undergoes oxidative addition more readily .
Spectral and Stability Comparisons
NMR and Mass Spectrometry
- $ ^1H $ NMR Shifts :
Para-substituted methylthio derivatives () show aromatic protons at δ 7.75 (d), while methoxy-substituted analogues (e.g., 2-(5-chloro-2-methoxyphenyl)-dioxaborolane, ) exhibit upfield shifts (δ 6.89–7.75) due to electron-donating effects . - GC-MS Fragmentation :
Methylthio derivatives produce characteristic fragments at m/z 148 (loss of pinacol) and 134 (cleavage of B-O bonds), distinct from dichloro analogues (e.g., m/z 334 [M+H]$^+$ for 3,5-dichloro derivatives, ) .
Stability and Handling
- Chloro vs. Methylthio :
Chloro-substituted boronates (e.g., ) are prone to hydrolysis under acidic conditions, whereas methylthio groups enhance stability via sulfur’s electron donation . - Safety Profiles :
Methylthio derivatives () generally exhibit lower toxicity (H302: harmful if swallowed) compared to halogenated variants (e.g., H315-H319 for skin/eye irritation in ) .
Data Tables
Table 1: Key Properties of Selected Analogues
Q & A
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
